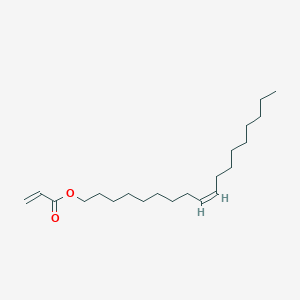
Molybdenum nickel tetraoxide
説明
Molybdenum Nickel Tetraoxide is a compound that includes molybdenum and nickel in its composition. The scientific interest in this compound arises from its unique properties and potential applications in various fields.
Synthesis Analysis
- Solid-State Reactions : Nickel(II) molybdenum(VI) selenium(IV) and tellurium(IV) oxides, closely related to Molybdenum Nickel Tetraoxide, have been synthesized using solid-state reactions involving NiO, MoO3, and SeO2 or TeO2 (Jiang, Xie, & Mao, 2007).
- Hydrothermal Synthesis : A molybdenum(V) nickel phosphate was synthesized hydrothermally, showcasing a technique that could be relevant to Molybdenum Nickel Tetraoxide (Peloux et al., 2002).
Molecular Structure Analysis
- 3D Network Structures : Compounds like Ni3(Mo2O8)(SeO3) feature three-dimensional network structures built of tetranuclear cluster units and two-dimensional nickel(II) selenite layers, which may be similar in Molybdenum Nickel Tetraoxide (Jiang, Xie, & Mao, 2007).
Chemical Reactions and Properties
- Magnetic Properties : Considerable ferromagnetic interactions have been observed between nickel(II) centers in nickel molybdenum compounds, a property that could be expected in Molybdenum Nickel Tetraoxide (Jiang, Xie, & Mao, 2007).
Physical Properties Analysis
- Molybdenum-Nickel Phase Diagram : The equilibrium diagram of the molybdenum-nickel system, crucial for understanding the physical properties of Molybdenum Nickel Tetraoxide, includes phases with different compositions and structures (Casselton & Hume-Rothery, 1964).
Chemical Properties Analysis
- Catalytic Properties : Nickel molybdenum complexes have shown catalytic activities in various reactions, indicating that Molybdenum Nickel Tetraoxide might also possess interesting catalytic properties (Kumar et al., 2011).
科学的研究の応用
Enzyme-less Amperometric Sensor for Hydrogen Peroxide : Nickel molybdate (NiMoO4) nanoparticles have been utilized as an electrocatalyst for the oxidation of hydrogen peroxide, demonstrating remarkable sensing ability due to their electron-transfer properties and large surface area (Karami & Taher, 2019).
Hydrogen Evolution Reaction Electrocatalysts : Nickel–molybdenum (Ni–Mo) materials are effective oxide catalysts for the hydrogen evolution reaction, with research indicating synergistic increases in catalytic activity not solely due to the Ni–Mo interface length (McKay et al., 2016).
Support for Oxide Systems : Tetragonal zirconia-supported MoO3 and NiO−MoO3 oxide systems have been studied, showing the formation of different surface species depending on the loading sequence of metal oxides (Liu & Chen, 1998).
Nickel Selenite- and Tellurite-Containing Mo4 Clusters : Nickel(II) molybdenum(VI) selenium(IV) and tellurium(IV) oxides have been synthesized, featuring 3D network structures with ferromagnetic interactions between nickel(II) centers (Jiang, Xie, & Mao, 2007).
Substitution for Noble Metals in Catalysis : Nickel-molybdenum nanoparticles have been explored as substitutes for noble metals like platinum and iridium in catalysis, especially in water electrolysis and automotive emission catalysis (Marzun et al., 2017).
Alkaline Urea Electrooxidation : Nickel-molybdenum/graphene (Ni-Mo/G) nanocatalysts exhibit enhanced performance and electrocatalytic kinetics in alkaline urea oxidation reaction, offering high activity and stability (Shi et al., 2017).
Doping in Platinum-Nickel Nanocrystal Catalysts : Molybdenum-doped platinum-nickel nanocrystal catalysts show high activity and durability for oxygen reduction reaction in fuel cells, significantly enhancing catalytic performance (Huang et al., 2015).
Hydrogen Evolution Reaction in Water Reduction : MoS2 nanosheet arrays on graphene-mediated 3D Ni networks exhibit significantly increased catalytic activity for hydrogen production in alkaline solution (Geng et al., 2014).
Safety And Hazards
将来の方向性
Research on MoNiO4 is ongoing, and its potential applications are being explored. For instance, it has been found that nickel oxide added to molybdenum trioxide showed an improved response to pollutant gases . This opens up new possibilities for the use of MoNiO4 in environmental monitoring and pollution control.
特性
IUPAC Name |
dioxido(dioxo)molybdenum;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.Ni.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVCCRZRNXTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoNiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Green odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Molybdenum nickel tetraoxide | |
CAS RN |
14177-55-0 | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum nickel tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



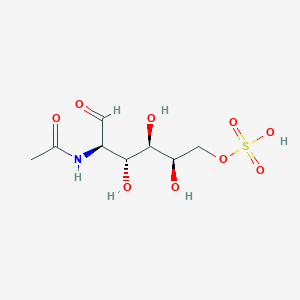

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)


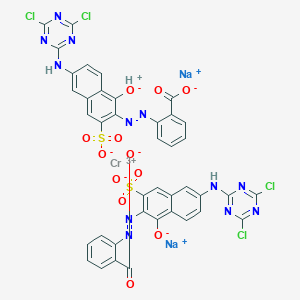
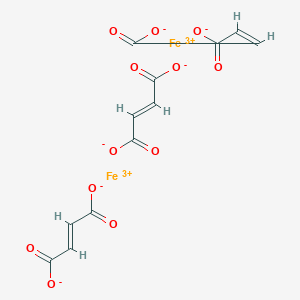


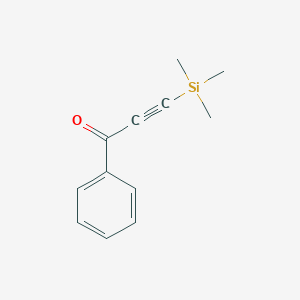


![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
